6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine
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Overview
Description
6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine is a complex organic compound with the molecular formula C18H20O5. It is known for its unique structure, which includes multiple oxygen atoms arranged in a cyclic pattern. This compound is often used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine typically involves the reaction of specific precursor compounds under controlled conditions. One common method involves the cyclization of appropriate dibenzo derivatives in the presence of a strong acid or base catalyst. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl groups, and other functional groups can be introduced using appropriate reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine is used in a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving molecular interactions and binding properties.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine involves its interaction with specific molecular targets. The compound can form stable complexes with various ions and molecules, influencing their behavior and reactivity. The pathways involved often include binding to specific receptors or enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo-18-crown-6: Another crown ether with a similar structure but different ring size.
Dibenzo-15-crown-5: Similar to 6,7,9,10,12,13-Hexahydrodibenzo[b,e][1,4,7,10,13]pentaoxacyclopentadecine but with a different number of oxygen atoms in the ring.
Uniqueness
This compound is unique due to its specific ring size and arrangement of oxygen atoms, which confer distinct chemical properties and reactivity compared to other crown ethers .
Properties
IUPAC Name |
2,9,12,15,18-pentaoxatricyclo[17.4.0.03,8]tricosa-1(23),3,5,7,19,21-hexaene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-3-7-17-15(5-1)21-13-11-19-9-10-20-12-14-22-16-6-2-4-8-18(16)23-17/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTELRCWDCVRTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OC3=CC=CC=C3OCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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